3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one
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Overview
Description
3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is a chemical compound with the molecular formula C11H10Cl2OS and a molecular weight of 261.17 g/mol . It is characterized by the presence of a cyclopentanone ring substituted with a 3,5-dichlorophenylsulfanyl group. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one typically involves the reaction of 3,5-dichlorothiophenol with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The mixture is heated to reflux, allowing the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one: Similar structure but with a different substitution pattern on the phenyl ring.
3-[(3,5-Dichlorophenyl)sulfanyl]cyclohexan-1-one: Similar structure but with a cyclohexanone ring instead of a cyclopentanone ring.
Uniqueness
3-[(3,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and a dichlorophenylsulfanyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H10Cl2OS |
---|---|
Molecular Weight |
261.2 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)sulfanylcyclopentan-1-one |
InChI |
InChI=1S/C11H10Cl2OS/c12-7-3-8(13)5-11(4-7)15-10-2-1-9(14)6-10/h3-5,10H,1-2,6H2 |
InChI Key |
XSAVYSYWUISQSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CC1SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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